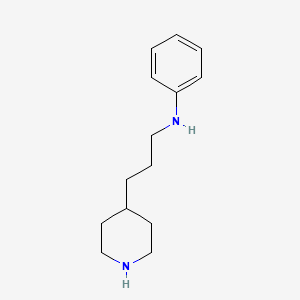

4-(3-Phenylaminopropyl)piperidine

Description

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-(3-piperidin-4-ylpropyl)aniline |

InChI |

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)16-10-4-5-13-8-11-15-12-9-13/h1-3,6-7,13,15-16H,4-5,8-12H2 |

InChI Key |

UERLPVUQLRIZGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCNC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

EP2 Receptor Positive Allosteric Modulators

Piperidine-containing benzamide derivatives, such as CID890517 and CID2340325, share structural similarities with Piminodine but target the prostaglandin E2 receptor (EP2). Key findings include:

- Substituent Sensitivity : The para-fluorobenzamide group in CID890517 is critical for EP2 potentiation. Meta or ortho substitutions (e.g., TG6–127-1, TG6–127-2) reduce activity, highlighting positional specificity .

- Piperidine Requirement : Replacement of piperidine with piperazine (TG6–264) or morpholine (TG6–268) abolishes EP2 modulation, underscoring piperidine’s indispensability in this scaffold .

Trisubstituted Pyrimidines : Unlike benzamides, pyrimidine derivatives (e.g., CID2992168) retain EP2 activity with morpholine substitutions, suggesting scaffold-dependent SAR flexibility .

Table 1: EP2 Modulators vs. Piminodine

Kv1.3 Potassium Channel Blockers

Piperidine derivatives UK-78,282 and CP-190,325 exhibit distinct pharmacological profiles as Kv1.3 channel blockers:

- UK-78,282 : Features a diphenylmethoxymethyl group and 3-(4-methoxyphenyl)propyl chain, achieving potent Kv1.3 blockade (IC₅₀ = 0.3 μM) .

- CP-190,325 : Substitution with benzylmethoxymethyl reduces potency (IC₅₀ = 1.2 μM), demonstrating the impact of lipophilic substituents on ion channel affinity .

Table 2: Kv1.3 Blockers vs. Piminodine

Monoamine Transporter Inhibitors

Piperidine-based compounds like 3-aminopiperidine () and 4-(4-fluorophenyl)-4-hydroxypiperidine () lack opioid activity but serve as intermediates for monoamine reuptake inhibitors. For example:

Physicochemical Properties

Comparative data for 4-(4-methoxy-3-methylphenyl)piperidine () and Piminodine:

- Molecular Weight: 205.3 g/mol (vs. 384.5 g/mol for Piminodine).

- Boiling Point: 314.7°C (predicted) vs. Piminodine’s higher thermal stability due to ester groups.

- pKa: 10.22 (basic piperidine nitrogen) vs. Piminodine’s ester-mediated acidity (pKa ~3–4) .

Key Structural Insights

Piperidine Core: Essential for μ-opioid (Piminodine) and EP2 receptor (CID890517) activity but replaceable in Kv1.3 blockers (UK-78,282).

Substituent Effects: Phenylalkyl Chains: Enhance lipophilicity and receptor binding (e.g., 3-phenylaminopropyl in Piminodine). Ester Groups: Improve metabolic stability (e.g., ethyl ester in Piminodine vs. morpholine in CID2992168).

Fluorine Substitution : Increases bioavailability in EP2 modulators (CID890517) and antidepressants (4-fluorophenyl derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Phenylaminopropyl)piperidine, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : React piperidine with 3-phenylaminopropyl halides under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Optimize solvent polarity (e.g., DMF or THF) to enhance nucleophilicity .

- Reductive amination : Use 3-phenylaminopropylamine and piperidine-4-carbaldehyde with NaBH₃CN as a reducing agent. Monitor pH (6.5–7.5) to stabilize intermediates .

- Yield optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) for purification. Typical yields range from 45–65%, depending on substituent steric effects .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical workflow :

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm piperidine ring conformation and phenylaminopropyl substitution. Key peaks: δ 2.5–3.2 ppm (piperidine CH₂), δ 6.7–7.3 ppm (phenyl protons) .

- HPLC-MS : Apply reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%). HRMS (ESI+) confirms molecular ion [M+H]⁺ .

- Melting point : Compare experimental values (e.g., 120–125°C) to literature for batch consistency .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening strategy :

- Receptor binding assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors using radioligand displacement (e.g., [³H]WAY-100635). IC₅₀ values <10 µM suggest pharmacological potential .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. A safe window (IC₅₀ >50 µM) is critical for further development .

- Solubility : Measure logP (octanol/water) via shake-flask method. Ideal logP 2–3 balances membrane permeability and aqueous solubility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological approach :

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers. Assign configurations via X-ray crystallography or circular dichroism .

- Pharmacological profiling : Compare enantiomer activity in vivo (e.g., rodent models for analgesia). For example, (R)-enantiomers often show 5–10x higher receptor affinity than (S)-forms .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Troubleshooting framework :

- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCRs) to rule out false positives .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to discrepancies. For instance, N-dealkylation products can retain activity .

- Species specificity : Test cross-reactivity in human vs. rodent receptor isoforms (e.g., cloned μ-opioid receptors) .

Q. What computational strategies predict the target interactions of this compound?

- Modeling techniques :

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6DDF for 5-HT₁A). Prioritize poses with hydrogen bonds to Asp116 or π-π stacking with Phe361 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates robust target engagement .

- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends. Meta-substituted phenyl groups often enhance potency .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.